
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring attached to a propan-1-amine group The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method is the reaction of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazoles often involve scalable one-pot syntheses. For instance, amidoximes can be reacted with various carboxyl derivatives or aldehydes in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases . This method is advantageous due to its efficiency and the ability to produce large quantities of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI) and other halogen-based oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazolium salts, while reduction can produce various reduced heterocycles .
Wissenschaftliche Forschungsanwendungen
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups such as amides or esters. This allows the compound to interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its stability and bioactivity.
Uniqueness: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The 1,2,4-oxadiazole ring is less aromatic compared to other oxadiazole isomers, making it more reactive and versatile in synthetic applications .
Eigenschaften
Molekularformel |
C5H9N3O |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
3-(1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2 |
InChI-Schlüssel |
LCEQBRYPGBYHPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NOC(=N1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Methoxybicyclo[2.2.1]heptan-2-YL)methanamine](/img/structure/B13315870.png)
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B13315884.png)
![(1S,2R)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13315899.png)
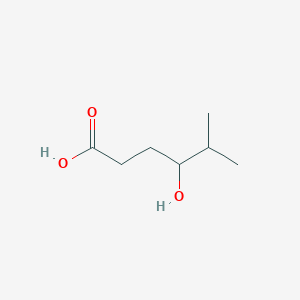
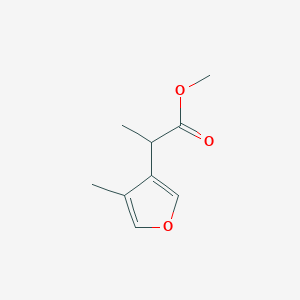
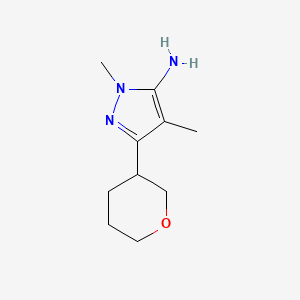
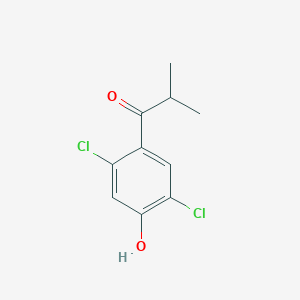
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B13315916.png)
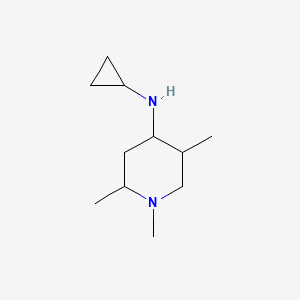



![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine](/img/structure/B13315945.png)
